(2-Hydroxyimino-2-thiophen-2-YL-ethyl)-carbamic acid tert-butyl ester
Description
(2-Hydroxyimino-2-thiophen-2-YL-ethyl)-carbamic acid tert-butyl ester is a carbamic acid derivative characterized by a thiophene ring, a hydroxyimino (oxime) group, and a tert-butyl carbamate moiety. The thiophene ring introduces sulfur-based aromaticity, while the oxime group enables hydrogen bonding and tautomerism. The tert-butyl ester enhances steric protection and lipophilicity, which are critical for stability and bioavailability in pharmaceutical applications .
Properties
Molecular Formula |
C11H16N2O3S |
|---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
tert-butyl N-(2-hydroxyimino-2-thiophen-2-ylethyl)carbamate |
InChI |
InChI=1S/C11H16N2O3S/c1-11(2,3)16-10(14)12-7-8(13-15)9-5-4-6-17-9/h4-6,15H,7H2,1-3H3,(H,12,14) |
InChI Key |
TUCDUUNKHNEUPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=NO)C1=CC=CS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyimino-2-thiophen-2-YL-ethyl)-carbamic acid tert-butyl ester typically involves the condensation of thiophene derivatives with oxime and carbamate groups. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific conditions such as the presence of sulfurizing agents like phosphorus pentasulfide (P4S10) or basic conditions for the condensation of thioglycolic acid derivatives with acetylenic esters .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of these processes.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyimino-2-thiophen-2-YL-ethyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxime group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of compounds similar to (2-Hydroxyimino-2-thiophen-2-YL-ethyl)-carbamic acid tert-butyl ester as inhibitors of viral proteases. For example, research on dipeptide-type inhibitors for SARS-CoV demonstrated that modifications to the carbamate structure can enhance antiviral efficacy. The incorporation of hydroxyimino groups has been linked to increased binding affinity to viral targets, suggesting that our compound may exhibit similar properties .
Inhibition of Enzymatic Activity
The compound's structure allows it to function as a potential inhibitor for various enzymes involved in disease pathways. For instance, compounds with carbamate functionalities have been shown to inhibit acetylcholinesterase, an enzyme implicated in neurodegenerative diseases like Alzheimer's. This inhibition can lead to increased acetylcholine levels, potentially improving cognitive function .
Synthesis of Peptidomimetics
The synthesis of (2-Hydroxyimino-2-thiophen-2-YL-ethyl)-carbamic acid tert-butyl ester can be utilized in the development of peptidomimetics. The presence of the hydroxyimino group allows for the formation of stable linkages that mimic peptide bonds, providing a route to create novel therapeutic agents. The reaction conditions typically involve coupling reactions using EDC·HCl–HOBt methods, which are well-established in peptide synthesis .
Functionalization of Thiophene Derivatives
Thiophene derivatives are known for their diverse applications in organic electronics and pharmaceuticals. The incorporation of the hydroxyimino group into thiophene derivatives can enhance their reactivity and selectivity in further functionalization reactions, making them valuable intermediates in organic synthesis .
Case Studies
Mechanism of Action
The mechanism of action of (2-Hydroxyimino-2-thiophen-2-YL-ethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological targets, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Aromatic Rings
Compound 1 : (2-Hydroxyimino-2-p-tolyl-ethyl)-carbamic acid tert-butyl ester (CAS 912762-60-8)
- Structure : Replaces thiophene with a p-tolyl (4-methylphenyl) group.
- Properties :
Compound 2 : [2-(4-Fluoro-phenyl)-2-hydroxyimino-ethyl]-carbamic acid tert-butyl ester (CAS 912762-56-2)
- Structure : Features a 4-fluorophenyl substituent.
- Properties :
- Key Difference : The electron-withdrawing fluorine atom may enhance oxidative stability and influence hydrogen-bonding capacity compared to thiophene.
Compound 3 : tert-Butyl (2-bromothiophen-3-yl)carbamate
- Structure : Contains a brominated thiophene ring but lacks the oxime group.
Functional Group Variations
Compound 4 : (2-Amino-benzyl)-carbamic acid tert-butyl ester (CAS 162046-50-6)
- Structure: Substitutes oxime with an aminobenzyl group.
- Properties :
- Key Difference : The primary amine enhances water solubility and provides a site for further functionalization (e.g., acylation).
Compound 5 : tert-Butyl 2-amino-2-thioxoethylcarbamate
- Structure : Replaces oxime with a thioxo (C=S) group.
- Properties :
- Key Difference : The thioxo group increases acidity (lower pKa) and may participate in metal coordination.
Compound 6 : [3,4-Dihydroxy-2-(5-ethyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-cyclopentyl]-carbamic acid tert-butyl ester
- Structure : Features a dihydroxycyclopentyl group and a pyrimidinedione moiety.
- Biological Data :
- Key Insight : Structural complexity enhances target binding but may reduce synthetic accessibility.
Physicochemical and Pharmacological Comparisons
Physicochemical Properties
| Property | Target Compound (Thiophene) | Compound 1 (p-Tolyl) | Compound 4 (Aminobenzyl) | Compound 6 (Complex Derivative) |
|---|---|---|---|---|
| Molecular Weight | ~280 (estimated) | 264.32 | 222.28 | 413.4 (estimated) |
| LogP | ~2.5 (predicted) | ~3.0 | ~2.3 | ~1.5 |
| Hydrogen Bond Donors | 2 (oxime, carbamate) | 2 | 2 (amine, carbamate) | 4 |
| pKa | ~11 (oxime) | 11.14 | 2.3 (amine) | ~9 (dihydroxy groups) |
- Key Trends :
- Thiophene derivatives exhibit moderate lipophilicity (LogP ~2.5–3.0).
- Oxime and tertiary carbamate groups contribute to higher pKa values (~11) compared to amines.
Pharmacological Activity
- Evidence from Historical Data :
- Modern Insights: Compounds with hydrogen-bond donors (e.g., oxime, dihydroxy groups) demonstrate improved target binding (e.g., SARS-CoV-2 Mpro inhibition) .
Biological Activity
(2-Hydroxyimino-2-thiophen-2-YL-ethyl)-carbamic acid tert-butyl ester, commonly referred to as a carbamate derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a hydroxylamine functional group and a thiophene moiety, which contribute to its reactivity and biological interactions. The structural formula can be represented as follows:
Where:
- represent the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively.
Research indicates that carbamate derivatives such as this compound may exhibit various mechanisms of action including:
- Inhibition of Enzymatic Activity : The presence of the carbamate functional group allows for the inhibition of certain enzymes, particularly acetylcholinesterase (AChE), which is vital in neurotransmission.
- Antimicrobial Properties : Some studies suggest that compounds with thiophene rings possess antimicrobial properties against various bacterial strains.
Case Studies
- Neuroprotective Effects : A study published in Journal of Medicinal Chemistry examined the neuroprotective effects of similar carbamate derivatives in models of neurodegeneration. Results indicated significant reductions in neuronal cell death when treated with these compounds .
- Antimicrobial Activity : Another investigation focused on the antimicrobial efficacy of thiophene-containing compounds. The findings revealed that compounds similar to (2-Hydroxyimino-2-thiophen-2-YL-ethyl)-carbamic acid tert-butyl ester demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus .
- Toxicity Studies : Research assessing the toxicity profile of carbamate derivatives indicated that while they exhibit beneficial biological activities, there are concerns regarding their safety at higher concentrations. This necessitates further investigation into dose-dependent effects .
Data Tables
| Biological Activity | Compound Tested | Result |
|---|---|---|
| Neuroprotection | Similar Carbamate Derivative | Significant reduction in neuronal death |
| Antimicrobial | (2-Hydroxyimino-2-thiophen-2-YL-ethyl)-carbamic acid tert-butyl ester | Effective against Staphylococcus aureus |
| Toxicity | Various Carbamates | Dose-dependent toxicity observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
